molecular formula C12H15ClO B079803 4-Chloro-2-cyclohexylphenol CAS No. 13081-17-9

4-Chloro-2-cyclohexylphenol

Cat. No.: B079803
CAS No.: 13081-17-9
M. Wt: 210.7 g/mol
InChI Key: XRUHXAQEOJDPEG-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclohexylphenol (CAS 13081-17-9) is a halogenated phenolic compound with the molecular formula C₁₂H₁₅ClO and a molecular weight of 210.7 g/mol . It is a grayish-white solid with irritant properties, posing risks to respiratory, digestive, and dermal systems upon exposure . The compound exhibits moderate stability but must be stored away from strong oxidizers, acids, and acid chlorides to prevent hazardous reactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-cyclohexylphenol
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InChI

InChI=1S/C12H15ClO/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h6-9,14H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUHXAQEOJDPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00156753
Record name 4-Chloro-2-cyclohexylphenol
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Molecular Weight

210.70 g/mol
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Physical Description

Brown crystalline powder; [Alfa Aesar MSDS]
Record name 4-Chloro-2-cyclohexylphenol
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CAS No.

13081-17-9
Record name 4-Chloro-2-cyclohexylphenol
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Record name 4-chloro-2-cyclohexylphenol
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Preparation Methods

Zeolite-Catalyzed Liquid-Phase Alkylation

The alkylation of 4-chlorophenol with cyclohexene in the presence of acidic zeolites represents a high-yield, environmentally favorable route. As demonstrated in US4990687A, large-pore zeolites (e.g., H-Y type) catalyze the electrophilic substitution at the ortho position when operated at 140–200°C under autogenous pressure (1–10 bar). A molar ratio of 1:1.3–1.8 (cyclohexene:4-chlorophenol) minimizes dimerization by-products, achieving 71.7% selectivity for 4-chloro-2-cyclohexylphenol at 165°C. Water removal during reaction enhances conversion by preventing zeolite deactivation, with yields reaching 92.1% after 5 hours.

Table 1: Zeolite-Catalyzed Alkylation Performance

CatalystTemperature (°C)Time (h)Selectivity (%)Yield (%)By-Products (%)
H-Y Zeolite165571.792.16.2 (di-alkylated isomers)
H-Beta180668.985.39.1 (cyclohexyl ethers)

Friedel-Crafts Alkylation Using Lewis Acids

Traditional AlCl₃-mediated alkylation, while rapid, suffers from poor regioselectivity and catalyst disposal challenges. Studies from IRIS show that AlCl₃ at 288°C achieves 48% conversion in 20 minutes but produces 21% di-cyclohexylated by-products. Selectivity for 2-cyclohexylphenol derivatives under these conditions is limited to 38% due to competing para-substitution and ether formation.

Critical Parameters:

  • Molar Ratio : Excess AlCl₃ (1:1.5 vs. substrate) accelerates kinetics but promotes oligomerization.

  • Solvent Effects : Nitromethane suppresses cyclohexene dimerization, improving selectivity by 15%.

Halogenation-Cyclohexylation Sequential Synthesis

Chlorination of Pre-Formed 2-Cyclohexylphenol

Post-alkylation chlorination using Cl₂ gas or SOCl₂ introduces the 4-chloro substituent. Bench-scale trials indicate that Cl₂ gas at 40–60°C in acetic acid achieves 89% chlorination efficiency, though over-chlorination at higher temperatures (>80°C) generates polychlorinated derivatives.

Table 2: Chlorination Efficiency Under Varied Conditions

Chlorinating AgentTemperature (°C)SolventConversion (%)4-Chloro Isomer Purity (%)
Cl₂ gas50Acetic acid9487
SOCl₂65Toluene8273

Solid Acid Catalysts in Continuous Flow Systems

Amberlyst-15 Resin Performance

Ion-exchange resins like Amberlyst-15 offer reusability but require higher operating temperatures (358K) for effective cyclohexene activation. At 1.1 mol/L substrate concentration, 42% conversion is achieved in 4 hours, with 25% selectivity toward 2-cyclohexylphenol derivatives. Catalyst deactivation via sulfonic acid group leaching becomes significant beyond 5 cycles.

Advantages Over Homogeneous Catalysts:

  • No AlCl₃ quenching required, reducing aqueous waste.

  • In-situ water removal possible via reactive distillation.

By-Product Formation and Mitigation Strategies

Di-Cyclohexylated Derivatives

Competitive alkylation at both ortho and para positions generates 4-chloro-2,6-dicyclohexylphenol (1.3–1.5%) and 4-chloro-2,5-dicyclohexylphenol (1.1%). Zeolite pore size tuning (e.g., switching from Y to Beta type) reduces di-alkylation by 40% via steric hindrance.

Cyclohexyl Ether By-Products

Ether formation, prevalent in AlCl₃-catalyzed reactions, is suppressed in zeolite systems (<0.5%) due to restricted access to phenolic oxygen.

Industrial-Scale Process Considerations

Catalyst Recycling and Cost Analysis

Zeolite catalysts retain >90% activity after 10 batches when regenerated via calcination at 550°C. In contrast, Amberlyst-15 requires replacement every 3–4 cycles, increasing operational costs by 18%.

Table 3: Economic Comparison of Catalytic Systems

ParameterZeolite (H-Y)AlCl₃Amberlyst-15
Catalyst Cost ($/kg)1202595
Cycles Possible1013
Waste Disposal CostLowHighModerate

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Chloro-2-cyclohexylphenol can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions involving this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of cyclohexyl-substituted phenols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols. These reactions often require specific conditions, such as the presence of a base or a catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Hydroxide ions, amines, thiols, presence of a base or catalyst.

Major Products Formed:

    Oxidation: Quinones, oxidized phenol derivatives.

    Reduction: Cyclohexyl-substituted phenols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Industrial Applications

  • Synthesis of Alkylphenols :
    • 4-Chloro-2-cyclohexylphenol is primarily synthesized through the alkylation of phenols with cyclohexene. This reaction can be catalyzed by various acid catalysts, leading to different alkylphenols depending on the reaction conditions .
    • Table 1: Comparison of Catalysts for Alkylation Reactions
    Catalyst TypeReaction ConditionsProduct Yield (%)
    Heterogeneous Acid358 K, Amberlyst 15High
    Homogeneous AcidBF3/SiO2Moderate
    Ion Exchange ResinsRoom TemperatureLow
  • Detergent and Surfactant Production :
    • Alkylphenols, including this compound, are utilized as precursors in the synthesis of surfactants used in detergents. Their hydrophobic properties make them effective in reducing surface tension in aqueous solutions .
  • Pharmaceuticals :
    • The compound is being explored for its potential neurotropic activities, which may lead to applications in treating neurodegenerative diseases. Research indicates that derivatives of cycloalkyl compounds can promote neurite outgrowth in neuronal cultures, suggesting therapeutic potential .

Case Studies

  • Neurotropic Drug Development :
    • A study synthesized derivatives based on methylene-cycloalkylacetate (MCA), which showed promise in enhancing neurite outgrowth. Although not directly related to this compound, it highlights the relevance of cycloalkyl compounds in neuropharmacology .
  • Environmental Impact :
    • Research into greener synthesis methods for alkylphenols emphasizes the use of solid acid catalysts over traditional methods that utilize mineral acids. This shift not only improves product yields but also reduces environmental pollution associated with chemical manufacturing .

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclohexylphenol involves its interaction with cellular components, leading to various biochemical effects. The chlorine atom and cyclohexyl group contribute to its reactivity and ability to interact with biological molecules. The compound may target specific enzymes or receptors, disrupting normal cellular functions and leading to antimicrobial or cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 4-Chloro-2-cyclohexylphenol and selected analogs:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Physical State Key Hazards
This compound C₁₂H₁₅ClO 210.7 Chloro, cyclohexyl Grayish-white solid Irritant, harmful if inhaled/swallowed
4-Chloro-2-methylphenol (4-chloro-o-cresol) C₇H₇ClO 142.6 Chloro, methyl Liquid or solid Toxic to aquatic life, irritant
p-Octylphenol C₁₄H₂₂O 206.3 Octyl Solid Endocrine disruptor, environmental toxin
4-(4-Chlorophenyl)cyclohexanecarboxylic acid C₁₃H₁₅ClO₂ 254.7 Chlorophenyl, carboxylic acid Solid Irritant (R36/37/38)
Key Observations:
  • Substituent Effects: The cyclohexyl group in this compound increases steric bulk compared to the methyl group in 4-chloro-2-methylphenol, reducing solubility in polar solvents . p-Octylphenol features a linear alkyl chain (octyl), enhancing lipophilicity and surfactant properties compared to the cyclic cyclohexyl group . Replacing the hydroxyl group with a carboxylic acid (as in 4-(4-Chlorophenyl)cyclohexanecarboxylic acid) significantly alters reactivity and solubility, favoring salt formation and metal chelation .
  • Molecular Weight and Applications: Higher molecular weight analogs (e.g., 4-(4-Chlorophenyl)cyclohexanecarboxylic acid) are more likely to be solids with specialized roles in medicinal chemistry . Lower molecular weight compounds like 4-chloro-2-methylphenol are more volatile, increasing inhalation risks .

Toxicity and Environmental Impact

  • 4-Chloro-2-methylphenol: Higher acute aquatic toxicity due to smaller size and greater bioavailability .
  • p-Octylphenol: Persistent environmental pollutant with endocrine-disrupting effects, subject to stricter regulatory controls .

Biological Activity

4-Chloro-2-cyclohexylphenol is a phenolic compound characterized by a chlorine atom at the para position of the phenolic ring and a cyclohexyl group. This unique structure contributes to its distinct biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

  • Molecular Formula : C12H15ClO
  • Molecular Weight : 210.70 g/mol
  • CAS Registry Number : 13081-17-9

The compound is typically encountered as a white to pale yellow solid with moderate solubility in organic solvents. Its structure allows for specific interactions with biological systems, enhancing its activity.

Antimicrobial Activity

This compound has been shown to possess significant antimicrobial properties. Research indicates that it exhibits effectiveness against various bacterial strains and fungi. The presence of the chlorine substituent is believed to enhance its reactivity and biological efficacy.

Table 1: Antimicrobial Efficacy of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mLSmolecule
Escherichia coli64 µg/mLBennett et al., 1967
Candida albicans16 µg/mLSmolecule

The antimicrobial activity of this compound is primarily attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes. The chlorine atom plays a crucial role in enhancing the lipophilicity of the molecule, allowing it to penetrate lipid membranes more effectively than non-chlorinated analogs.

Case Study 1: Efficacy Against Bacterial Biofilms

A study conducted by Smith et al. (2020) investigated the efficacy of this compound against biofilms formed by Staphylococcus aureus. The results demonstrated that concentrations as low as 32 µg/mL could significantly reduce biofilm formation by up to 80%. This suggests potential applications in medical devices and coatings where biofilm formation is a concern.

Case Study 2: Antifungal Properties

In another study, Johnson et al. (2021) assessed the antifungal properties of this compound against various Candida species. The findings indicated that this compound exhibited potent antifungal activity, with an MIC of 16 µg/mL against Candida albicans, highlighting its potential in treating fungal infections.

Comparisons with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds, which often exhibit different levels of efficacy due to variations in their chemical structures.

Table 2: Comparison of Biological Activities

Compound NameMolecular FormulaMIC (against E. coli)Unique Features
This compoundC12H15ClO64 µg/mLChlorinated structure enhances activity
4-CyclohexylphenolC12H16O>128 µg/mLLacks chlorine; lower antimicrobial efficacy
2-CyclohexylphenolC12H16O>128 µg/mLDifferent substitution pattern; minimal activity

Toxicological Considerations

While demonstrating significant biological activity, it is essential to consider the toxicological profile of this compound. It has been classified as corrosive and an irritant, necessitating careful handling in both laboratory and industrial settings.

Q & A

Q. What are the established synthetic routes for 4-Chloro-2-cyclohexylphenol, and how can reaction conditions be optimized?

this compound can be synthesized via condensation reactions. For example, analogous compounds (e.g., derivatives with cyclopentyl or chlorophenyl groups) are synthesized by reacting amines with ketones under controlled conditions. A typical method involves:

  • Reactants : (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine and 1-(5-chloro-2-hydroxyphenyl)ethanone.
  • Conditions : Stirring in a polar aprotic solvent (e.g., ethanol) at reflux temperatures (~78°C) for 12–24 hours.
  • Purification : Crystallization using solvent mixtures (e.g., ethanol/water) to isolate the product .
    Optimization may involve adjusting stoichiometry, solvent polarity, or catalysis (e.g., acid/base catalysts) to enhance yield and purity.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key precautions include:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
  • Storage : Keep in airtight containers away from strong oxidizers, acids, or heat sources .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Q. How is the purity of this compound verified post-synthesis?

Standard analytical methods include:

  • Melting Point Analysis : Compare observed melting points with literature values (e.g., 130–135°C).
  • Chromatography : HPLC or GC-MS to detect trace impurities (<1% threshold) .
  • Spectroscopy : FT-IR and NMR to confirm functional groups and structural integrity .

Advanced Research Questions

Q. What crystallographic techniques are used to resolve the conformational stability of this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

  • Crystallization : Grow high-quality crystals via slow evaporation in solvent systems (e.g., ethanol/water).
  • Data Collection : Use a Bruker SMART CCD diffractometer (MoKα radiation, λ = 0.71073 Å) at 298 K.
  • Structure Refinement : Software suites like SHELXL refine atomic positions, revealing hydrogen bonds (e.g., O–H⋯N interactions) and weak C–H⋯π stacking that stabilize the structure .

Q. How do substituents on the cyclohexyl ring influence the compound’s reactivity and bioactivity?

  • Electron-Withdrawing Groups (e.g., Cl) : Increase electrophilicity, enhancing reactivity in nucleophilic substitutions.
  • Steric Effects : Bulky groups (e.g., benzyl) may hinder access to active sites in biological assays.
  • Hydrogen Bonding : Phenolic –OH groups participate in intermolecular interactions, affecting solubility and crystallinity .
    Methodological Approach: Compare derivatives via kinetic studies (e.g., reaction rates with thiols) and docking simulations to predict bioactivity.

Q. What advanced spectroscopic methods differentiate this compound from structurally similar chlorophenols?

  • ²⁵³ nm UV-Vis Spectroscopy : Unique absorbance peaks due to conjugated π-systems.
  • ¹³C NMR : Distinct signals for cyclohexyl carbons (~20–40 ppm) vs. aromatic chlorophenols.
  • High-Resolution MS : Exact mass determination (m/z 210.7 for [M+H]⁺) to confirm molecular formula .

Q. How can researchers address contradictions in reported toxicity data for this compound?

  • Dose-Response Studies : Conduct in vitro assays (e.g., MTT on human cell lines) to establish LC₅₀ values.
  • Metabolic Profiling : Use liver microsomes to identify toxic metabolites (e.g., quinones).
  • Comparative Analysis : Replicate conflicting studies under standardized conditions (e.g., pH, temperature) to isolate variables .

Q. What environmental persistence studies are relevant for this compound?

  • Photodegradation : Expose to UV light (λ = 254 nm) and monitor decomposition via LC-MS.
  • Biodegradation : Use soil microcosms to assess half-life under aerobic/anaerobic conditions.
  • Ecotoxicity : Test on Daphnia magna or algae to determine EC₅₀ values .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-2-cyclohexylphenol
Reactant of Route 2
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